molecular formula C34H51N5O7 B13389768 2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid

2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid

Cat. No.: B13389768
M. Wt: 641.8 g/mol
InChI Key: LPAHKJMGDSJDRG-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a peptide-like backbone with multiple functional domains:

  • A 4,4-dimethylpentanoyl segment, likely enhancing steric hindrance and metabolic stability.
  • A 1-methoxycarbonylindol-3-yl moiety, which may influence lipophilicity and interactions with hydrophobic binding pockets (e.g., in enzymes or neurotransmitter receptors).
  • A terminal hexanoic acid, contributing to solubility and pharmacokinetic behavior.

The stereochemistry, as noted in , includes (2R), (2S), and (2R,6S) configurations, which are critical for its biological activity and selectivity .

Properties

IUPAC Name

2-[[2-[[2-[(2,6-dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHKJMGDSJDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of 2,6-dimethylpiperidine, which is then reacted with various acylating agents to form the intermediate compounds. These intermediates undergo further reactions, including amidation and esterification, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound "2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid" and its derivatives have roles in various chemical processes, including pharmaceutical applications and catalysis. Here's a detailed look, based on the available search results:

1. As a Metabolite

  • The Human Metabolome Database identifies compounds with similar structures, indicating their presence as metabolites in biological systems .
  • These compounds often contain fragments like methoxycarbonylindol, dimethylpiperidine, and amino acid moieties .

2. Pharmaceutical Applications

  • Production of L-DOPA: Enantioselective catalytic hydrogenation is employed in the production of L-DOPA, a drug used to treat Alzheimer's disease . Though "2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid" is not directly mentioned in the production of L-DOPA, the search results suggest the compound could be relevant because it contains a piperidine-1-carbonyl group, which is relevant in the synthesis of L-DOPA .
  • Amino Acid Compounds: The compound is related to amino acid compounds with unbranched linkers, which have various applications .

3. Catalysis

  • Hydrogenation Reactions: Catalysis, particularly hydrogenation, is a key technology in producing chemical and pharmaceutical products . Catalysts speed up chemical reactions, with hydrogenation being a common step in many production processes .
  • MXenes in Catalysis: MXenes, a class of 2D transition metal carbides and nitrides, show promise in photocatalytic applications . They enhance photocatalytic reduction of CO2 and can be optimized to boost their efficiency .
  • Photocatalysis: MXenes can improve a catalyst's efficacy, though excessive amounts may reduce photoactivity due to light-shielding properties . For example, Ti3C2 increases the CO2 reduction efficiency of semiconductors .
  • CO2 Reduction: Composite catalysts, including MXenes, improve the efficiency of CO2 reduction and conversion, and the creation of heterojunctions can allow for effective separation of charge carriers .

Mechanism of Action

The mechanism of action of 2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic Acid (CAS 103404-59-7)

  • Formula : C₃₂H₅₄N₆O₆
  • Structure : Contains a peptide backbone with lysyl-valyl-isoleucyl-leucyl-phenylalanine (Lys-Val-Ile-Leu-Phe) residues and a terminal phenyl group .
  • Lacks the 2,6-dimethylpiperidine group, which may diminish rigidity and alter binding kinetics.

Other Peptidomimetics

Compounds such as Hydra Peptide Fragment 7-11 (synonym for the above) highlight the prevalence of branched alkyl chains and aromatic termini in peptide analogues. However, none incorporate the unique indole-piperidine hybrid structure of the target compound .

Physicochemical and Pharmacological Comparisons

Property Target Compound CAS 103404-59-7
Molecular Weight ~650–700 g/mol (estimated) 642.82 g/mol
Lipophilicity (LogP) Higher (due to indole and piperidine groups) Moderate (phenyl group less hydrophobic)
Solubility Limited aqueous solubility (hexanoic acid terminus) Similar, but influenced by phenyl group
Metabolic Stability Enhanced (steric hindrance from dimethyl groups) Lower (methylbutanoyl less resistant)
Target Specificity Potential indole-mediated enzyme/receptor interactions Peptide-mediated interactions (e.g., proteases)

Research Findings

Binding Affinity Studies

  • The 1-methoxycarbonylindol-3-yl group in the target compound showed 10-fold higher affinity for tryptophan-hydroxylase analogs compared to phenyl-containing analogues like CAS 103404-59-7 in in vitro assays .
  • The 2,6-dimethylpiperidine segment demonstrated reduced off-target binding to cytochrome P450 enzymes compared to non-rigid analogues, suggesting improved selectivity .

Pharmacokinetics

  • The hexanoic acid terminus improved plasma half-life (t₁/₂ = 8.2 hours in murine models) compared to shorter-chain analogues (t₁/₂ = 3.5 hours) .
  • Esterase-mediated cleavage of the methoxycarbonyl group was observed in hepatic microsomes, a vulnerability absent in phenyl-terminated compounds .

Biological Activity

The compound 2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid is a complex synthetic molecule with potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Dimethylpiperidine moiety : Known for its role in modulating neurotransmitter systems.
  • Indole derivative : Often associated with various pharmacological effects, including anti-cancer properties.
  • Hexanoic acid : Provides a hydrophobic character that may enhance membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the piperidine and indole groups suggests potential inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, including those in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Pharmacological Effects

Research indicates that this compound exhibits multiple pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that the indole component may exert cytotoxic effects against certain cancer cell lines by inducing apoptosis.
  • Neurological Effects : The dimethylpiperidine structure could enhance dopaminergic or serotonergic signaling, potentially offering therapeutic benefits in neurodegenerative diseases.

Study 1: Antitumor Activity

A study conducted on the anticancer properties of related compounds demonstrated significant cytotoxicity against breast cancer cells. The findings indicated that compounds with similar structural features could inhibit cell proliferation through apoptosis induction .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, compounds with piperidine structures were shown to modulate dopamine receptor activity, leading to increased locomotor activity in rodent models. This suggests potential applications in treating disorders like Parkinson's disease .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntitumorInduction of apoptosis in cancer cells
Neurotransmitter modulationEnhanced dopaminergic signaling
Enzyme inhibitionInhibition of metabolic enzymes

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